molecular formula C9H20N2O B13442964 1-hydroxy-2,2,6,6-tetramethyl(115N)azinan-4-amine

1-hydroxy-2,2,6,6-tetramethyl(115N)azinan-4-amine

Cat. No.: B13442964
M. Wt: 173.26 g/mol
InChI Key: AYSOUYKQIUYGFR-KHWBWMQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-2,2,6,6-tetramethyl(115N)azinan-4-amine is an organic compound classified as a hydroxylamine It is known for its unique structure, which includes a hydroxyl group attached to a nitrogen atom within a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-2,2,6,6-tetramethyl(115N)azinan-4-amine typically involves the reduction of its corresponding nitroxide radical. One common method is the reduction of 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) using hydrogen donors such as sodium borohydride or ascorbic acid under mild conditions . The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary depending on the desired yield and purity. Continuous flow reactors and other advanced techniques may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2,2,6,6-tetramethyl(115N)azinan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, potassium permanganate.

    Reduction: Sodium borohydride, ascorbic acid.

    Substitution: Various alkylating agents and nucleophiles.

Major Products Formed

    Oxidation: 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).

    Reduction: Secondary amines.

    Substitution: Various substituted piperidines.

Scientific Research Applications

1-Hydroxy-2,2,6,6-tetramethyl(115N)azinan-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxy-2,2,6,6-tetramethyl(115N)azinan-4-amine involves its ability to donate and accept electrons, making it a versatile redox agent. Its molecular targets include various enzymes and proteins that participate in redox reactions. The compound can modulate oxidative stress and influence cellular pathways related to redox homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-2,2,6,6-tetramethyl(115N)azinan-4-amine stands out due to its specific isotopic labeling with nitrogen-15, which can be advantageous in certain spectroscopic studies. Its unique structure and reactivity profile make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

173.26 g/mol

IUPAC Name

1-hydroxy-2,2,6,6-tetramethyl(115N)azinan-4-amine

InChI

InChI=1S/C9H20N2O/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7,12H,5-6,10H2,1-4H3/i11+1

InChI Key

AYSOUYKQIUYGFR-KHWBWMQUSA-N

Isomeric SMILES

CC1(CC(CC([15N]1O)(C)C)N)C

Canonical SMILES

CC1(CC(CC(N1O)(C)C)N)C

Origin of Product

United States

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